Ruboxistaurin Hydrochloride Ruboxistaurin Hydrochloride Ruboxistaurin hydrochloride is a isozyme-selective inhibitor of protein kinase C (PKC), a competitive reversible inhibitors of PKCβI and PKCβII with IC50 value of 4.7 nM and 5.9 nM respectivily.target: PKC β1/β2 [1]IC50: 4.7 ( PKCβI ), 5.9 nM ( PKCβII )In vivo: A significant up-regulation of TGF-b1, Smad2 and Smad3 mRNA expression was observed in diabetic rats, which was alleviated by administration of ruboxistaurin.
Brand Name: Vulcanchem
CAS No.: 169939-93-9
VCID: VC0003462
InChI: InChI=1S/C28H28N4O3.ClH/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24;/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34);1H/t18-;/m0./s1
SMILES: CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.Cl
Molecular Formula: C₂₈H₂₉ClN₄O₃
Molecular Weight: 505 g/mol

Ruboxistaurin Hydrochloride

CAS No.: 169939-93-9

Inhibitors

VCID: VC0003462

Molecular Formula: C₂₈H₂₉ClN₄O₃

Molecular Weight: 505 g/mol

Ruboxistaurin Hydrochloride - 169939-93-9

CAS No. 169939-93-9
Product Name Ruboxistaurin Hydrochloride
Molecular Formula C₂₈H₂₉ClN₄O₃
Molecular Weight 505 g/mol
IUPAC Name (18S)-18-[(dimethylamino)methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione;hydrochloride
Standard InChI InChI=1S/C28H28N4O3.ClH/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24;/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34);1H/t18-;/m0./s1
Standard InChIKey NYQIEYDJYFVLPO-FERBBOLQSA-N
Isomeric SMILES CN(C)C[C@@H]1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.Cl
SMILES CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.Cl
Canonical SMILES CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.Cl
Appearance Assay:≥98%A crystalline solid
Description Ruboxistaurin hydrochloride is a isozyme-selective inhibitor of protein kinase C (PKC), a competitive reversible inhibitors of PKCβI and PKCβII with IC50 value of 4.7 nM and 5.9 nM respectivily.target: PKC β1/β2 [1]IC50: 4.7 ( PKCβI ), 5.9 nM ( PKCβII )In vivo: A significant up-regulation of TGF-b1, Smad2 and Smad3 mRNA expression was observed in diabetic rats, which was alleviated by administration of ruboxistaurin.
Synonyms A name could not be generated for this structure.
Reference [1]. Jirousek MR et al. (S)-13-[(dimethylamino)methyl]-10,11,14,15-tetrahydro-4,9:16, 21-dimetheno-1H, 13H-dibenzo[e,k]pyrrolo[3,4-h][1,4,13]oxadiazacyclohexadecene-1,3(2H)-d ione (LY333531) and related analogues: isozyme selective inhibitors of protein kinase C beta. J Med Chem. 1996 Jul 5;39(14):2664-71.
[2]. Al-Onazi AS et al. Ruboxistaurin attenuates diabetic nephropathy via modulation of TGF-β1/Smad and GRAP pathways. J Pharm Pharmacol. 2016 Feb;68(2):219-32.
PubChem Compound 9870785
Last Modified Nov 11 2021
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